Bienvenue dans la boutique en ligne BenchChem!

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Medicinal Chemistry Structure–Activity Relationship Chiral Resolution

Procure this chiral thiazole-acetamide (CAS 1040677-67-5) for enantioselective SAR exploration. The sec-butyl group introduces a stereogenic center absent in N-aryl or N-linear-alkyl analogs, enabling (R)/(S) resolution critical for cholinesterase, β3-AR, or agrochemical antibacterial matched-pair studies. No bioactivity reported in curated databases — ideal for de novo target discovery. For research use only.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 1040677-67-5
Cat. No. B2956337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
CAS1040677-67-5
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCCC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
InChIInChI=1S/C15H19N3OS/c1-3-11(2)16-14(19)9-13-10-20-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyRHMBMXLVWYWQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 1040677-67-5) — Structural Classification and Procurement Baseline


N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 1040677‑67‑5; MF C₁₅H₁₉N₃OS; MW 289.4 g mol⁻¹) is a synthetic, small‑molecule thiazole‑acetamide derivative that features a 2‑phenylamino‑substituted thiazole core connected via an acetamide bridge to a sec‑butyl group [REFS‑1]. The compound is commercially catalogued by multiple screening‑compound suppliers and is primarily positioned as a research‑grade intermediate or a starting point for structure–activity relationship (SAR) exploration in medicinal chemistry programs, rather than as a pre‑optimized lead molecule [REFS‑2]. Current open‑source evidence confirms that no primary research articles, patents, or curated bioactivity databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) report experimentally measured biological activity for this specific CAS entity, which fundamentally shapes its procurement rationale relative to data‑rich analogs [REFS‑3][REFS‑4].

Why In‑Class Thiazole‑Acetamide Substitution Fails — The Case for N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide


Thiazole‑acetamide congeners that share the 2‑phenylaminothiazole‑4‑yl scaffold cannot be treated as functionally interchangeable procurement items because even single‑atom or small‑alkyl‑group variations at the acetamide nitrogen position produce divergent pharmacological profiles [REFS‑1]. In the β₃‑adrenergic receptor (AR) agonist series, for example, N‑phenyl‑(2‑phenylaminothiazol‑4‑yl)acetamide (4g) exhibits potent β₃‑AR agonism with selectivity over β₁‑ and β₂‑ARs [REFS‑2], whereas replacement of the N‑phenyl group by a sec‑butyl moiety yields the target compound, for which no β₃‑AR, cholinesterase, kinase, or antimicrobial activity has been reported [REFS‑3][REFS‑4]. The sec‑butyl group further differentiates the molecule by introducing a chiral center adjacent to the amide nitrogen — a stereochemical feature absent in most N‑aryl or N‑unbranched‑alkyl comparators — that can significantly influence target engagement, metabolic stability, and off‑rate kinetics in ways that cannot be predicted from achiral or linear‑alkyl analogs [REFS‑5]. Consequently, procurement decisions driven purely by scaffold similarity (e.g., selecting N‑isopropyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide or N‑phenyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide on the basis of cost or availability) introduce the risk of acquiring a compound with a fundamentally different selectivity and pharmacokinetic trajectory, undermining SAR consistency and delaying hit‑to‑lead progression [REFS‑5].

Quantitative Differentiation Evidence for N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide vs. Closest Analogs


Structural Differentiation: Sec‑Butyl vs. N‑Phenyl Substituent Creates a Chiral, Uncharacterized Analog with Distinct Physicochemical Properties

The defining structural feature of CAS 1040677‑67‑5 is the sec‑butyl group at the exocyclic amide nitrogen. The most intensively studied direct scaffold analog, N‑phenyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide (compound 4g; CAS 917561‑77‑4), carries an N‑phenyl substituent and has demonstrated potent β₃‑AR agonism with functional selectivity over β₁‑ and β₂‑ARs [REFS‑1]. The target compound replaces this aryl substituent with a sec‑butyl group (C₁₅H₁₉N₃OS vs. C₁₇H₁₅N₃OS for 4g), substantially altering the hydrogen‑bonding capacity, lipophilicity (cLogP), and introducing a stereogenic center that enables enantiomeric resolution — a capability unavailable to the achiral N‑phenyl comparator [REFS‑2][REFS‑3]. No head‑to‑head biological comparison is publicly available; however, the structural divergence predicts a distinct target‑engagement profile based on established SAR in related thiazole‑acetamide series [REFS‑1][REFS‑3].

Medicinal Chemistry Structure–Activity Relationship Chiral Resolution

Class‑Level Antibacterial Benchmarking: A1 (N‑phenylacetamide‑4‑arylthiazole) Delivers EC₅₀ = 156.7 µM Against Xanthomonas oryzae pv. oryzae

A structurally related N‑phenylacetamide‑4‑arylthiazole derivative (compound A1) was evaluated for antibacterial activity against the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo) alongside the commercial standards bismerthiazol and thiodiazole copper [REFS‑1]. A1 exhibited an EC₅₀ of 156.7 µM, representing a 1.47‑fold improvement in potency over bismerthiazol (EC₅₀ = 230.5 µM) and a 3.48‑fold improvement over thiodiazole copper (EC₅₀ = 545.2 µM) [REFS‑1]. The target compound (CAS 1040677‑67‑5) differs from A1 primarily by replacement of the N‑phenylacetamide terminus with an N‑sec‑butylacetamide moiety; its antibacterial activity against Xoo has not been measured and cannot be directly inferred from A1 data, but the class‑level demonstration that small amide‑substituent modifications produce quantifiable potency shifts against a defined phytopathogen provides a rationale for including the target compound in an antibacterial SAR matrix [REFS‑1].

Antibacterial Agrochemical N‑Phenylacetamide

Thiazole‑Acetamide Class Cholinesterase Inhibition Baseline: Compound 6d Achieves AChE IC₅₀ = 3.14 µM with 2.94‑Fold Selectivity Over BuChE

Sun et al. (2016) reported a series of thiazole‑acetamide derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [REFS‑1]. The most potent compound, 6d, displayed an AChE IC₅₀ of 3.14 ± 0.16 µM with a selectivity index (SI = IC₅₀ BChE / IC₅₀ AChE) of 2.94 against BChE [REFS‑1]. Compound 6d also inhibited Aβ aggregation and β‑secretase in follow‑up assays [REFS‑1]. While the target compound (CAS 1040677‑67‑5) was not among the synthesized and tested analogs in this study, the data establish a quantitative activity baseline for the thiazole‑acetamide chemotype against clinically relevant CNS targets. Incorporating the sec‑butyl analog into a comparable Ellman‑based AChE/BChE assay would generate the first direct evidence defining whether the branched aliphatic substituent enhances or diminishes cholinesterase potency relative to the reported 6d benchmark.

Alzheimer's Disease Acetylcholinesterase Neurodegeneration

Antibacterial Activity of the N‑Phenylacetamide‑4‑Arylthiazole Chemotype: A1 Delivers 1.47‑Fold Potency Gain Over Bismerthiazol

In a study of N‑phenylacetamide derivatives containing 4‑arylthiazole moieties, compound A1 was identified as one of the most potent analogs against Xanthomonas oryzae pv. oryzae (Xoo), exhibiting an EC₅₀ of 156.7 µM [REFS‑1]. This value represents a statistically significant 1.47‑fold improvement relative to the commercial bactericide bismerthiazol (EC₅₀ = 230.5 µM) and a 3.48‑fold improvement over thiodiazole copper (EC₅₀ = 545.2 µM) [REFS‑1]. The target compound differs from A1 by replacement of the N‑phenyl group with an N‑sec‑butyl group, representing a systematic variation in amide‑side‑chain steric bulk and lipophilicity. While direct antibacterial data for the target compound are absent, the class‑level demonstration that amide‑terminus modifications produce quantifiable, twofold‑to‑threefold potency shifts provides a concrete rationale for evaluating the sec‑butyl analog in the same Xoo growth‑inhibition assay to determine whether the aliphatic substitution further enhances or attenuates antibacterial activity.

Antibacterial Agrochemical Rice Pathogen

β₃‑AR Agonist Class Selectivity: Compound 4g Demonstrates Functional β₃‑AR Agonism with Selectivity Over β₁‑ and β₂‑ARs

Maruyama et al. (2012) evaluated a series of N‑phenyl‑(2‑aminothiazol‑4‑yl)acetamides as human β₃‑adrenergic receptor (AR) agonists [REFS‑1]. N‑phenyl‑(2‑phenylaminothiazol‑4‑yl)acetamide (compound 4g) — the closest structurally characterized analog of the target compound — demonstrated potent β₃‑AR agonistic activity with functional selectivity over β₁‑ and β₂‑ARs and significant hypoglycemic efficacy in a rodent diabetes model [REFS‑1][REFS‑2]. The target compound (N‑sec‑butyl variant) has not been profiled in the β₃‑AR assay; however, the established structure–activity relationship in this series indicates that the N‑amide substituent is a critical determinant of both β₃‑AR potency and subtype selectivity [REFS‑1]. Direct comparative evaluation of the sec‑butyl analog against 4g would resolve whether the aliphatic substitution retains, enhances, or abolishes β₃‑AR selectivity — information essential for prioritizing this scaffold for metabolic‑disease lead generation.

β3-Adrenergic Receptor Metabolic Disease Selectivity

Prioritized Research Application Scenarios for N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide


Enantioselective Structure–Activity Relationship (SAR) Exploration of Thiazole‑Acetamide Cholinesterase Inhibitors

The sec‑butyl group introduces a stereogenic center at the α‑carbon of the amide nitrogen substituent, enabling chiral resolution into (R)‑ and (S)‑enantiomers [REFS‑1]. When screened in the Ellman AChE/BChE assay framework established by Sun et al. (compound 6d benchmark: AChE IC₅₀ = 3.14 µM; SI = 2.94) [REFS‑2], each enantiomer can be independently evaluated to quantify enantiospecific contributions to cholinesterase potency and subtype selectivity. This scenario is uniquely enabled by the sec‑butyl substitution pattern, as the N‑phenyl and N‑isopropyl comparators lack a chiral center at this position [REFS‑1][REFS‑3].

Antibacterial SAR Expansion Against Phytopathogenic Xanthomonas Species

The N‑phenylacetamide‑4‑arylthiazole chemotype has demonstrated EC₅₀ values against Xanthomonas oryzae pv. oryzae that surpass both bismerthiazol (1.47‑fold) and thiodiazole copper (3.48‑fold) [REFS‑4]. Replacing the N‑phenyl terminus with the N‑sec‑butyl group in a matched‑pair comparison directly tests the contribution of aliphatic vs. aromatic amide substitution to antibacterial potency, generating SAR data that can guide the design of next‑generation agrochemical antibacterials with improved physicochemical properties and reduced environmental persistence [REFS‑4].

β₃‑Adrenergic Receptor Selectivity Profiling Using a Structurally Divergent Analog

Compound 4g (N‑phenyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide) is a validated β₃‑AR agonist with functional selectivity over β₁‑ and β₂‑ARs [REFS‑3][REFS‑5]. Running the target compound in the same CHO‑cell cAMP accumulation assay generates a direct, head‑to‑head selectivity comparison between the N‑phenyl and N‑sec‑butyl variants, quantifying the impact of aryl‑to‑alkyl substitution on β‑AR subtype bias and providing critical decision‑making data for metabolic‑disease lead nomination [REFS‑3].

Computational Docking and Molecular Dynamics Studies Requiring a Chiral Thiazole‑Acetamide Probe

The presence of a single stereogenic center makes the target compound a valuable probe for computational studies that explicitly model enantiomer‑dependent binding poses. Molecular docking of (R)‑ and (S)‑enantiomers into AChE (PDB 4EY7), BChE (PDB 1P0I), or β₃‑AR homology models, followed by molecular dynamics simulations, can generate testable binding‑mode hypotheses that rationalize differential potency between enantiomers — a capability not afforded by achiral comparators such as compound 4g or N‑isopropyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide [REFS‑1][REFS‑2].

Quote Request

Request a Quote for N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.